4-Ethoxy-3,5-difluorobenzyl alcohol
Overview
Description
4-Ethoxy-3,5-difluorobenzyl alcohol is an organic compound with the molecular formula C9H10F2O2. It is characterized by the presence of an ethoxy group (-OCH2CH3) and two fluorine atoms on the benzene ring, along with a benzyl alcohol functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-ethoxy-3,5-difluorobenzaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction is usually carried out in anhydrous ether or methanol at low temperatures to prevent side reactions.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using similar reduction reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The benzyl alcohol group can be oxidized to form 4-ethoxy-3,5-difluorobenzaldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Substitution Reactions: The ethoxy group can undergo nucleophilic substitution reactions with various reagents.
Halogenation: The presence of fluorine atoms allows for further halogenation reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, Pyridinium chlorochromate (PCC) in dichloromethane.
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Halogenation: Elemental fluorine (F2) or xenon difluoride (XeF2) under controlled conditions.
Major Products Formed:
Oxidation: 4-ethoxy-3,5-difluorobenzaldehyde.
Substitution: Various alkylated derivatives.
Halogenation: Further fluorinated compounds.
Scientific Research Applications
4-Ethoxy-3,5-difluorobenzyl alcohol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Ethoxy-3,5-difluorobenzyl alcohol exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific research context.
Comparison with Similar Compounds
3,5-Difluorobenzyl alcohol: Lacks the ethoxy group.
4-Methoxy-3,5-difluorobenzyl alcohol: Has a methoxy group instead of ethoxy.
4-Ethoxy-3-fluorobenzyl alcohol: Contains only one fluorine atom.
Uniqueness: 4-Ethoxy-3,5-difluorobenzyl alcohol is unique due to the combination of the ethoxy group and the presence of two fluorine atoms, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
(4-ethoxy-3,5-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTXCECYJMMZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290763 | |
Record name | 4-Ethoxy-3,5-difluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-35-9 | |
Record name | 4-Ethoxy-3,5-difluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3,5-difluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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